molecular formula C28H24BrN B8033809 4-Bromo-4'-[di(p-tolyl)amino]stilbene

4-Bromo-4'-[di(p-tolyl)amino]stilbene

Cat. No.: B8033809
M. Wt: 454.4 g/mol
InChI Key: UDHCDVGKGPSNLA-BQYQJAHWSA-N
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Description

4-Bromo-4’-[di(p-tolyl)amino]stilbene is an organic compound with the chemical formula C28H24BrN. It is known for its applications in organic synthesis and as a fluorescent material. The compound appears as a white or off-white solid and is slightly soluble in anhydrous ethanol and dichloromethane, and sparingly soluble in acetone and acetonitrile .

Preparation Methods

The synthesis of 4-Bromo-4’-[di(p-tolyl)amino]stilbene typically involves multi-step reactions. One common method includes the bromination of 4’-[di(p-tolyl)amino]stilbene. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4-Bromo-4’-[di(p-tolyl)amino]stilbene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-Bromo-4’-[di(p-tolyl)amino]stilbene has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Bromo-4’-[di(p-tolyl)amino]stilbene exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths and re-emits it, making it useful in fluorescence applications. The molecular targets and pathways involved depend on the specific application, such as its use in imaging or as a semiconductor material .

Comparison with Similar Compounds

4-Bromo-4’-[di(p-tolyl)amino]stilbene can be compared with other similar compounds, such as:

  • 4-Bromo-4’-[di(p-tolyl)amino]biphenyl
  • 4-Bromo-4’-[di(p-tolyl)amino]phenylacetylene
  • 4-Bromo-4’-[di(p-tolyl)amino]benzene

These compounds share similar structural features but differ in their specific functional groups and applications. 4-Bromo-4’-[di(p-tolyl)amino]stilbene is unique due to its stilbene backbone, which imparts distinct photophysical properties .

Properties

IUPAC Name

N-[4-[(E)-2-(4-bromophenyl)ethenyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24BrN/c1-21-3-15-26(16-4-21)30(27-17-5-22(2)6-18-27)28-19-11-24(12-20-28)8-7-23-9-13-25(29)14-10-23/h3-20H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHCDVGKGPSNLA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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